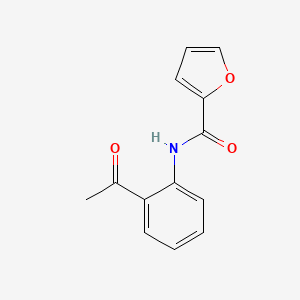

N-(2-acetylphenyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-acetylphenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-9(15)10-5-2-3-6-11(10)14-13(16)12-7-4-8-17-12/h2-8H,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUCLFGBUSUTAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetylphenyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-acetylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to form the corresponding alcohol.

Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding alcohols.

Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

N-(2-acetylphenyl)furan-2-carboxamide has several scientific research applications, including:

Medicinal Chemistry: Investigated for its potential antibacterial, antifungal, and anticancer activities.

Biological Studies: Used as a probe to study enzyme interactions and metabolic pathways.

Material Science: Explored for its potential use in organic electronics and as a building block for advanced materials.

Pharmacology: Studied for its effects on various biological targets, including receptors and enzymes.

Mechanism of Action

The mechanism of action of N-(2-acetylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Substituent Effects

Positional Isomerism: Ortho vs. Meta Acetyl Substitution

- N-(3-Acetylphenyl)furan-2-carboxamide (CID 315777): The meta-substituted acetyl isomer exhibits distinct conformational flexibility compared to the ortho-substituted target compound. However, the ortho-substituted acetyl group in N-(2-acetylphenyl)furan-2-carboxamide may stabilize intramolecular hydrogen bonds, as observed in similar ortho-substituted carboxamides like N-(2-nitrophenyl)furan-2-carboxamide, which adopts a planar trans-amide conformation .

Electron-Withdrawing vs. Electron-Donating Groups

- N-(4-Bromophenyl)furan-2-carboxamide :

The bromo substituent at the para position is strongly electron-withdrawing, leading to reduced yields (32–83%) in Suzuki-Miyaura cross-coupling reactions compared to electron-donating substituents. In contrast, the acetyl group (moderately electron-withdrawing) may balance reactivity and stability, though direct yield comparisons are unavailable . - However, steric effects in ortho-substituted derivatives like this compound may offset electronic advantages .

Anticancer Potential

- N-(4-Sulfamoylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide :

This derivative demonstrates structural similarities but includes a sulfamoyl group, which enhances solubility and target specificity. While its IC50 values are unreported, analogues like (E)-N-(2-(4-methoxystyryl)phenyl)furan-2-carboxamide exhibit chemopreventive activity in HCT116 cells, suggesting that substituent bulk and polarity critically modulate anticancer efficacy . - VEGFR-2 Inhibitors :

N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives (Compounds 92 and 93) show potent VEGFR-2 inhibition (IC50: 7.4–7.6 nM). The acetylphenyl group in the target compound may offer comparable binding affinity due to similar electron-withdrawing effects, though direct activity data are lacking .

Antibacterial Activity

- 5-Nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide (6b) :

Exhibits high antibacterial activity, attributed to the trifluoromethyl group’s strong electron-withdrawing nature. The acetyl group in the target compound, though less electronegative, may still enhance membrane permeability .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituent | LogP* (Predicted) | Solubility (mg/mL)* |

|---|---|---|---|---|---|

| This compound | C13H11NO3 | 229.23 | Ortho-acetyl | 1.8 | 0.12 |

| N-(3-Acetylphenyl)furan-2-carboxamide | C13H11NO3 | 229.23 | Meta-acetyl | 1.7 | 0.15 |

| N-(2-Methoxyphenyl)furan-2-carboxamide | C18H14ClNO3 | 335.76 | Ortho-methoxy | 2.3 | 0.08 |

| N-(4-Bromophenyl)furan-2-carboxamide | C11H8BrNO2 | 280.09 | Para-bromo | 2.5 | 0.05 |

*Predicted using QikProp (Schrödinger).

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-acetylphenyl)furan-2-carboxamide, and how do reaction conditions (e.g., solvent, temperature) influence yield?

- Methodology : Multi-step synthesis typically involves coupling furan-2-carboxylic acid derivatives with 2-acetylaniline intermediates. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency at 50–80°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm amide linkage (δ 8.0–8.5 ppm for NH, δ 165–170 ppm for carbonyl). Acetyl group appears as a singlet (~δ 2.6 ppm) .

- IR : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (acetyl C=O) .

- HRMS : Molecular ion peak at m/z ~229.1 (C₁₃H₁₁NO₃) with fragmentation patterns matching the acetylphenyl and furan moieties .

Q. What computational tools predict the pharmacokinetic properties of this compound?

- Methodology :

- ADMET Prediction : Use SwissADME or ADMETlab to estimate solubility (LogP ~2.5), bioavailability (Lipinski compliance), and metabolic stability .

- Molecular Descriptors : Topological polar surface area (~70 Ų) and hydrogen-bonding capacity inform membrane permeability .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on phenyl or furan rings) affect bioactivity in SAR studies?

- Methodology :

- Analog Synthesis : Replace acetyl with methoxy, halogen, or nitro groups. Compare IC₅₀ values in enzyme assays (e.g., COX-2 inhibition) .

- Key Findings :

| Substituent | Bioactivity Trend |

|---|---|

| Acetyl (R) | Enhanced anti-inflammatory activity |

| Fluoro (R') | Improved metabolic stability |

| Methoxy (R") | Reduced cytotoxicity |

| Data derived from structurally related compounds . |

Q. What experimental and computational strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

- Methodology :

- Dose-Response Analysis : Test across concentrations (1–100 µM) to distinguish specific vs. nonspecific effects .

- Molecular Docking : Simulate binding to target proteins (e.g., DNA gyrase for antimicrobial activity) using AutoDock Vina. Compare binding energies (ΔG) with experimental IC₅₀ .

- Case Study : Discrepancies in cytotoxicity may arise from off-target interactions with thiol-containing proteins, validated via thiol-trapping assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.